1-(4-tert-butylphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-tert-butylphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a tert-butylphenyl group, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-tert-butylphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a γ-lactam.
Introduction of the tert-Butylphenyl Group: This step often involves a Friedel-Crafts alkylation reaction where tert-butylbenzene is reacted with a suitable electrophile.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the dimethoxyphenyl moiety.
Amide Bond Formation: The final step involves the formation of the amide bond, typically through a condensation reaction between the carboxylic acid group of the pyrrolidine ring and the amine group of the dimethoxyphenyl ethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-tert-butylphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, which may reduce carbonyl groups to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the aromatic rings, using reagents such as halogens or nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, RSH)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Halogenated or nucleophile-substituted derivatives
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Materials Science: The compound could be used in the synthesis of novel polymers or materials with specific electronic or optical properties.
Biological Research: It may be used as a tool compound to study biological pathways and mechanisms, particularly those involving amide bonds or aromatic interactions.
Mechanism of Action
The mechanism of action of 1-(4-tert-butylphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or π-π stacking, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-tert-butylphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide
- 1-(4-tert-butylphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylate
- 1-(4-tert-butylphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylamide
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both tert-butyl and dimethoxyphenyl groups may enhance its stability and solubility, while the pyrrolidine ring and amide bond provide specific binding interactions with molecular targets.
Properties
Molecular Formula |
C25H32N2O4 |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
1-(4-tert-butylphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C25H32N2O4/c1-25(2,3)19-7-9-20(10-8-19)27-16-18(15-23(27)28)24(29)26-13-12-17-6-11-21(30-4)22(14-17)31-5/h6-11,14,18H,12-13,15-16H2,1-5H3,(H,26,29) |
InChI Key |
OTKLFYWAWSWIGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCCC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.